![molecular formula C5H4N4O B13086200 [1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol is a heterocyclic compound that features a fused triazole and pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of triethylamine and dichloromethane at room temperature, followed by the addition of isocyanates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis and the use of common reagents like enaminonitriles and benzohydrazides suggest that these methods could be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve standard laboratory techniques such as reflux, microwave irradiation, and room temperature reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
[1,2,4]Triazolo[1,5-a]pyrazin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-5-ol involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,2,4]Triazolo[1,5-a]pyrazin-5-ol include:
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its biological activities in agriculture and medicine.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its various biological activities.
[1,2,3]Triazolo[1,5-a]pyrazin-4(5H)-one: Known for its applications in synthetic chemistry.
Uniqueness
What sets this compound apart is its unique combination of a triazole and pyrazine ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H4N4O |
|---|---|
Poids moléculaire |
136.11 g/mol |
Nom IUPAC |
3H-[1,2,4]triazolo[1,5-a]pyrazin-5-one |
InChI |
InChI=1S/C5H4N4O/c10-5-2-6-1-4-7-3-8-9(4)5/h1-3H,(H,7,8) |
Clé InChI |
FEKBBTAGMPZPQG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CNN2C(=O)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
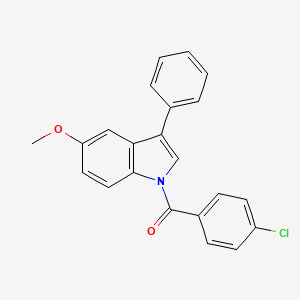

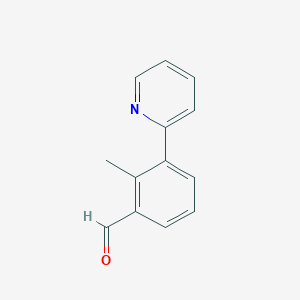
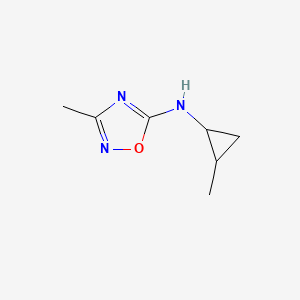

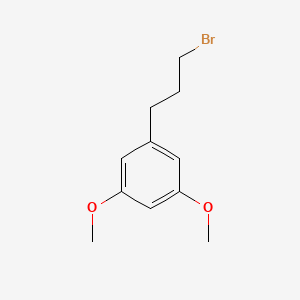

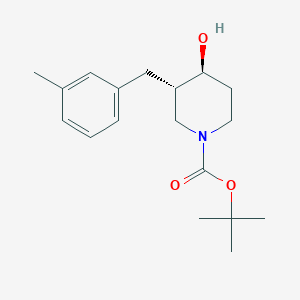
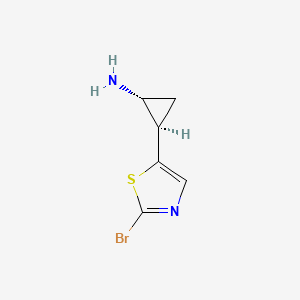
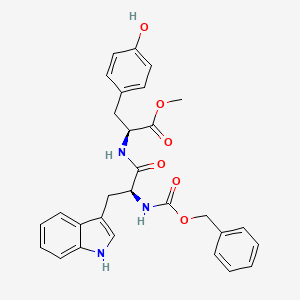
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
